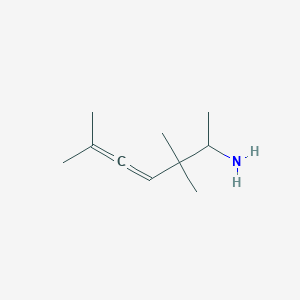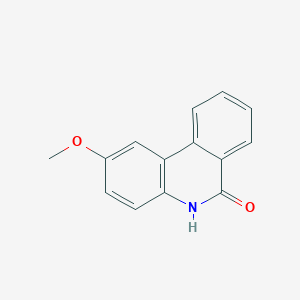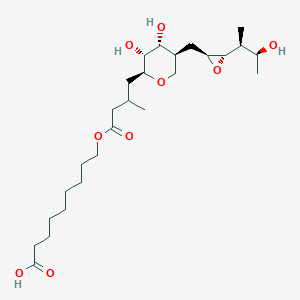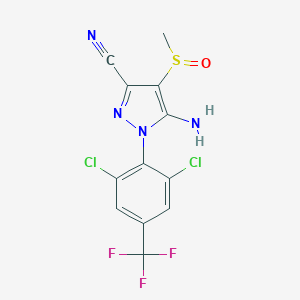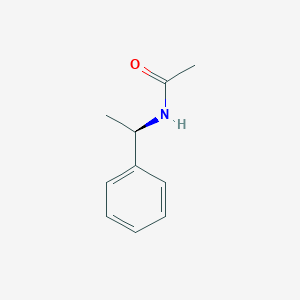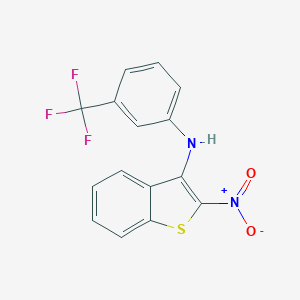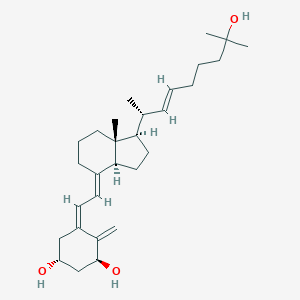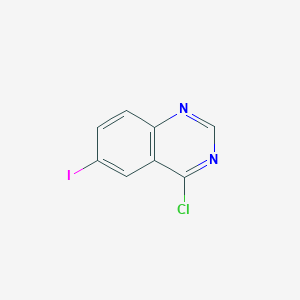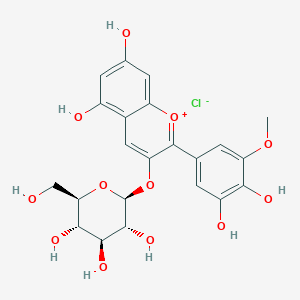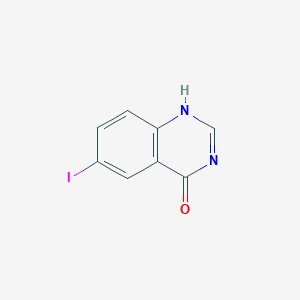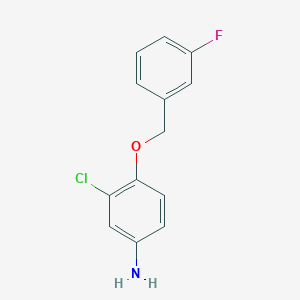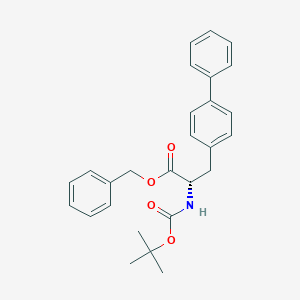
(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester, also known as Boc-L-Phe(4-Ph)-OBzl, is a chemical compound that is commonly used in scientific research. This compound is a derivative of phenylalanine, an amino acid that is essential for protein synthesis in the human body. Boc-L-Phe(4-Ph)-OBzl has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl is not well understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
生化学的および生理学的効果
(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of angiotensin-converting enzyme (ACE), an enzyme that plays a key role in regulating blood pressure. It has also been shown to stimulate the release of insulin from pancreatic beta cells, suggesting a potential role in diabetes treatment.
実験室実験の利点と制限
One of the advantages of using (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl in lab experiments is its high purity and stability. It is also relatively easy to synthesize, and its chemical properties can be easily modified to suit specific research needs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl. One potential area of interest is its role in the treatment of hypertension and other cardiovascular diseases. Another potential area of research is the development of peptidomimetics based on (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl, which could have applications in drug discovery and development. Additionally, further studies are needed to elucidate the mechanism of action of (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl and its potential interactions with other biological molecules.
合成法
The synthesis of (S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl involves several steps. The first step is the protection of the amino group of phenylalanine with the Boc (tert-butoxycarbonyl) group. The second step is the coupling of the protected phenylalanine with benzyl bromide, followed by deprotection of the Boc group with trifluoroacetic acid. The final step is the esterification of the carboxylic acid group with benzyl alcohol. The overall yield of the synthesis is approximately 50%.
科学的研究の応用
(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester(4-Ph)-OBzl is widely used in scientific research as a building block for the synthesis of various peptides and peptidomimetics. Peptides are short chains of amino acids that play a crucial role in many biological processes, such as hormone regulation, immune response, and neurotransmission. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides, and they have potential applications in drug discovery and development.
特性
CAS番号 |
153037-45-7 |
|---|---|
製品名 |
(S)-2-(t-butoxycarbonylamino)-3-(biphenyl-4-yl)-propionic acid benzyl ester |
分子式 |
C27H29NO4 |
分子量 |
431.5 g/mol |
IUPAC名 |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C27H29NO4/c1-27(2,3)32-26(30)28-24(25(29)31-19-21-10-6-4-7-11-21)18-20-14-16-23(17-15-20)22-12-8-5-9-13-22/h4-17,24H,18-19H2,1-3H3,(H,28,30)/t24-/m0/s1 |
InChIキー |
LCBKAVCSXVIXIJ-DEOSSOPVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
同義語 |
BENZYL-2-(S)-N-BOC-AMINO-2-BIPHENYL PROPIONATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)
